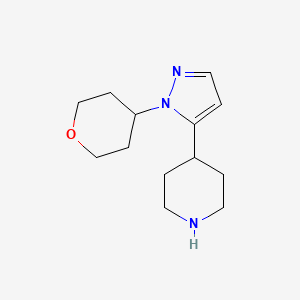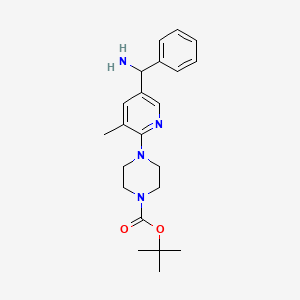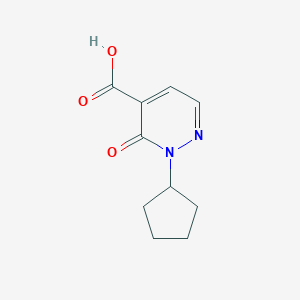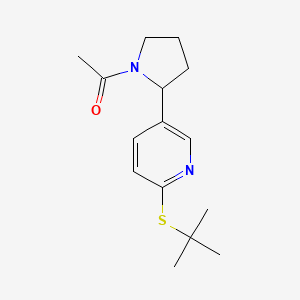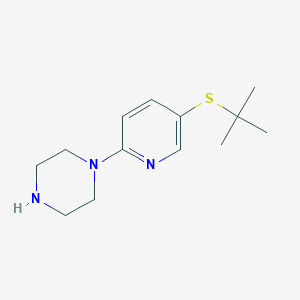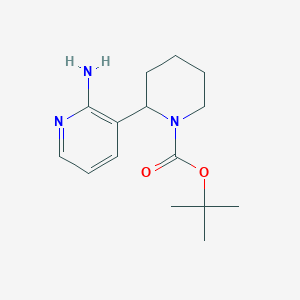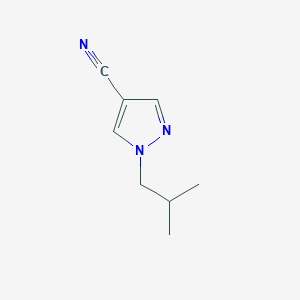
1-Isobutyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science . The presence of the isobutyl group and the nitrile functionality makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazole-4-carbonitrile can be synthesized through a multicomponent reaction involving aromatic aldehyde, malononitrile, and phenyl hydrazine. This reaction is typically catalyzed by a heterogeneous acid catalyst such as sulfonic acid-functionalized polyvinyl alcohol (SPVA). The reaction conditions are generally mild, and the process is environmentally benign, often carried out under solvent-free conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve automated flash chromatography for purification. The crude material is preadsorbed onto silica gel and eluted using a gradient of dichloromethane (DCM) and methanol (MeOH) with ammonium hydroxide (NH4OH) .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in trifluoroacetic acid is commonly used for oxidation reactions.
Substitution: N-azoles are often used in cine-substitution reactions to form new C-N bonds.
Major Products:
Oxidation Products: Nitro derivatives of the pyrazole ring.
Substitution Products: New bisazole compounds formed through cine-substitution.
Scientific Research Applications
1-Isobutyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of dyes, phosphors, and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dinitro-1H-pyrazole-4-carbonitrile: Known for its use in the synthesis of energetic materials.
3,5-Diamino-1-(t-butyl)-1H-pyrazole-4-carbonitrile: Used as an intermediate in various chemical syntheses.
Uniqueness: 1-Isobutyl-1H-pyrazole-4-carbonitrile is unique due to its specific isobutyl and nitrile functionalities, which provide distinct reactivity and applications compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3/c1-7(2)5-11-6-8(3-9)4-10-11/h4,6-7H,5H2,1-2H3 |
InChI Key |
PKCMYBSACKUUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)





